(1-(2-Aminophenyl)azetidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-aminophenyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISADOWQPYJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-Aminophenyl)azetidin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the azetidine class of heterocycles, characterized by a four-membered nitrogen-containing ring. Its synthesis typically involves the reaction of 2-amino phenyl derivatives with azetidine precursors, often employing methods such as the Horner–Wadsworth–Emmons reaction or other coupling strategies. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial properties. For instance, various substituted azetidin-2-one derivatives have shown both bacteriostatic and bactericidal effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| AZ-5 | 4.19 | 12.57 | Bacteriostatic |
| AZ-9 | 6.74 | 20.22 | Bactericidal |
| AZ-20 | 3.50 | 10.00 | Bactericidal |
These findings indicate that derivatives like AZ-20 possess notable antibacterial activity, making them promising candidates for further development as antimicrobial agents .
Anticancer Potential
The anticancer effects of this compound have been explored through various in vitro studies. Compounds within the azetidine class have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and prostate cancer cells.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of azetidine derivatives on MCF-7 breast cancer cells, compounds demonstrated significant inhibition rates at low micromolar concentrations. The results indicated an IC50 value ranging from 0.1 µM to 1 µM for several derivatives, suggesting potent anticancer activity.
Table 2: Cytotoxicity Results Against MCF-7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.25 | Caspase activation |
| Compound B | 0.75 | Inhibition of cell cycle |
The compounds were noted for their ability to activate caspase pathways, leading to apoptosis in treated cells .
Other Therapeutic Activities
Beyond antimicrobial and anticancer activities, azetidine derivatives have shown promise in other therapeutic areas:
- Antiviral Activity : Some studies reported moderate inhibitory effects against viruses such as influenza A and coronaviruses.
- Anti-inflammatory Effects : Certain azetidine compounds exhibited anti-inflammatory properties in preclinical models.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that azetidin-2-one derivatives, including (1-(2-Aminophenyl)azetidin-3-yl)methanol, exhibit notable antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, showing effectiveness in inhibiting growth.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of various azetidinone derivatives against common pathogens. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: In Vitro Cancer Cell Studies
In vitro studies using human cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Antioxidant Activity
Beyond its antimicrobial and anticancer effects, this compound has shown antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.
Research Findings
Studies indicate that the compound scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress management.
Synthesis of Other Compounds
This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its structural features facilitate the creation of various derivatives with enhanced properties.
Synthetic Pathway Example
The compound can be used to synthesize novel azetidine derivatives through simple modifications, expanding its utility in drug development.
Material Science Applications
In material science, the unique properties of this compound make it suitable for developing new materials with specific functionalities, such as sensors or drug delivery systems.
Example Application
Research has explored its incorporation into polymer matrices to enhance mechanical properties while maintaining biocompatibility.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |
|---|---|---|---|---|---|---|---|
| (1-(2-Aminophenyl)azetidin-3-yl)methanol | Not provided | C₁₀H₁₄N₂O | ~178.24 | 2-Aminophenyl, hydroxymethyl | Not reported | Not reported | ~14.82 (OH) |
| (2-Aminophenyl)methanol | 5344-90-1 | C₇H₉NO | 123.15 | 2-Aminophenyl, hydroxymethyl (no azetidine) | Not reported | Not reported | ~14.82 (OH) |
| (Azetidin-3-yl)methanol | 95849-02-8 | C₄H₉NO | 87.12 | Hydroxymethyl (no aromatic substitution) | 154 | 1.017 | 14.82 (OH) |
| 1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl | 1909317-32-3 | C₉H₁₃ClN₂O | 200.67 | Pyridin-2-yl, hydroxymethyl (salt form) | Not reported | Not reported | ~4.5 (pyridine) |
Structural and Functional Insights:
Aromatic vs. Non-Aromatic Substituents: The 2-aminophenyl group in the target compound introduces aromaticity and a primary amine, enabling π-π stacking interactions and participation in conjugation or redox reactions. This contrasts with (Azetidin-3-yl)methanol (CAS 95849-02-8), which lacks aromaticity, resulting in lower molecular weight (87.12 vs. 1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS 1909317-32-3) replaces the 2-aminophenyl group with a pyridine ring, enhancing basicity (pKa ~4.5 for pyridine vs. ~14.82 for aliphatic amines) and altering solubility due to its salt form .
Physicochemical Properties: The boiling point of (Azetidin-3-yl)methanol (154°C) is likely lower than that of the target compound due to the absence of the bulky 2-aminophenyl group, which increases intermolecular forces (e.g., hydrogen bonding) . Density values (e.g., 1.017 g/cm³ for CAS 95849-02-8) suggest that azetidine derivatives are generally less dense than benzene analogs, though data gaps exist for the target compound .
Reactivity and Applications: The 2-aminophenyl group in the target compound may facilitate electrophilic substitution reactions (e.g., nitration), whereas (Azetidin-3-yl)methanol is more suited for nucleophilic ring-opening due to azetidine’s strain . 1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS 1909317-32-3) is stabilized as a salt, making it preferable for pharmaceutical formulations requiring enhanced water solubility .
Key Research Findings and Trends
- Bioactivity : Compounds with azetidine and aromatic amine motifs (e.g., CAS 5344-90-1) are explored as intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents .
- Synthetic Challenges : The steric hindrance of the azetidine ring in the target compound may complicate regioselective functionalization compared to larger heterocycles like piperidines .
Preparation Methods
Starting Materials
- 2-Nitrohalobenzene (commonly 2-nitrochlorobenzene or 2-nitrobromobenzene)
- Azetidine-3-methanol or its protected derivatives
- Reducing agents for nitro group conversion to amine
Synthetic Steps
| Step | Description | Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) of 2-nitrohalobenzene with azetidin-3-ylmethanol or its protected amine derivative | Substitution | Use of base (e.g., K2CO3), polar aprotic solvent (DMF or DMSO), elevated temperature (80–120 °C) |
| 2 | Reduction of Nitro Group to Amine | Reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/acid, SnCl2) |
| 3 | Purification | Chromatography or recrystallization | To obtain pure this compound |
This sequence enables the introduction of the 2-aminophenyl substituent onto the azetidine ring bearing a hydroxymethyl group at the 3-position.
Detailed Reaction Conditions and Variations
Nucleophilic Aromatic Substitution: The azetidine nitrogen or hydroxyl group can act as nucleophiles; however, the nitrogen is typically protected to prevent side reactions. The reaction proceeds via displacement of the halogen on the nitro-substituted aromatic ring due to the electron-withdrawing effect of the nitro group activating the ring for SNAr.
Reduction Step: The nitro group is reduced to an amine after the azetidine ring is installed. Catalytic hydrogenation is preferred for clean conversion, but chemical reductions with iron powder in acidic media are also common.
Protecting Groups: To prevent unwanted reactions, protecting groups such as Boc (tert-butoxycarbonyl) on the azetidine nitrogen or silyl ethers on the hydroxyl group may be employed and later removed under mild acidic conditions.
Supporting Data and Research Findings
Purity and Yield
- The described synthetic route typically yields the target compound with purity exceeding 90%, often reaching 95% after chromatographic purification.
- Yields vary depending on reaction scale and conditions but generally range from 60% to 85% overall.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of azetidine ring protons, aromatic protons of the 2-aminophenyl group, and the methanol hydroxyl.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| SNAr followed by Reduction | 2-Nitrohalobenzene + Azetidin-3-methanol | Nucleophilic substitution and catalytic reduction | Straightforward, good yields, scalable | Requires handling of nitro compounds and hydrogenation setup |
| Alternative Ring-Closure | Pre-functionalized amine + epoxide or halohydrin | Ring closure to form azetidine | Potential for regioselectivity | More complex, may require multiple steps |
| Combinatorial Synthesis (Patent WO2000063168A1) | Various substituted precursors | Modular building blocks approach | Enables library synthesis | May involve complex purification |
Q & A
Q. Q1. What are the established synthetic routes for (1-(2-Aminophenyl)azetidin-3-yl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step pathways, such as:
Ring-Opening Reactions : Azetidine rings can be functionalized via nucleophilic substitution. For example, reacting 3-hydroxymethyl azetidine precursors with 2-nitrobenzaldehyde derivatives, followed by reduction of the nitro group to an amine .
Reductive Amination : Coupling 2-aminobenzaldehyde with azetidin-3-ylmethanol derivatives under catalytic hydrogenation or sodium cyanoborohydride conditions .
Critical Factors :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalysts : Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) enhance nitro-to-amine reduction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced Synthesis
Q. Q2. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer: Enantioselectivity is critical for pharmacological activity. Strategies include:
Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine ring formation to induce stereochemistry at the 3-hydroxymethyl position .
Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce prochiral intermediates (e.g., ketones to secondary alcohols) with >90% enantiomeric excess (ee) .
Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, enriching the desired isomer .
Structural Characterization
Q. Q3. What crystallographic techniques are recommended for resolving the 3D structure of this compound, and how are data processed?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation (acetonitrile/ethanol).
- Use SHELX software for structure solution (SHELXD) and refinement (SHELXL), leveraging direct methods and charge-flipping algorithms .
Challenges :
- Crystallization : Polar solvents (e.g., DMF) may disrupt hydrogen-bonding networks; trial additives (e.g., ammonium salts) improve crystal quality.
- Disorder : Partial occupancy of the hydroxymethyl group requires constrained refinement in SHELXL .
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Methodological Answer:
Receptor Binding Assays :
- Radioligand displacement (e.g., ³H-labeled antagonists) for GPCRs (e.g., serotonin or dopamine receptors) .
- IC₅₀ values calculated via nonlinear regression (GraphPad Prism).
Enzyme Inhibition :
- Fluorescent substrates (e.g., AMC-labeled peptides) for proteases or kinases; monitor activity via stopped-flow spectroscopy .
Advanced Mechanistic Studies
Q. Q5. How can molecular docking and dynamics simulations elucidate the target interactions of this compound?
Methodological Answer:
Docking (AutoDock Vina) :
- Prepare ligand structures with Open Babel (GAFF force field).
- Use cryo-EM or homology-modeled protein structures (e.g., GPCRs from UniProt).
MD Simulations (GROMACS) :
- Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
- Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. Q6. How should researchers reconcile conflicting reports on the compound’s biological activity across studies?
Methodological Answer:
Structural Variants : Minor substituent changes (e.g., para vs. ortho-aminophenyl) drastically alter receptor affinity. Compare CAS numbers and stereochemistry .
Assay Conditions : Differences in buffer pH, ion concentration (e.g., Mg²⁺ for kinases), or cell lines (HEK293 vs. CHO) may explain variability. Replicate under standardized protocols .
Analytical Method Validation
Q. Q7. What HPLC parameters ensure accurate quantification of this compound in complex matrices?
Methodological Answer:
Column : C18 (5 µm, 250 × 4.6 mm) with guard cartridge.
Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 1.0 mL/min flow.
Detection : UV at 254 nm; validate linearity (R² > 0.995), LOD (0.1 µg/mL), and recovery (>98%) per ICH Q2(R1) .
Toxicity and Safety
Q. Q8. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and safety goggles.
Ventilation : Use fume hoods for weighing and reactions; avoid inhalation of fine powders.
Spill Management : Neutralize with 10% citric acid, absorb with vermiculite, and dispose as hazardous waste .
Patent Landscape
Q. Q9. How can researchers navigate patent claims related to azetidine derivatives like this compound?
Methodological Answer:
Prior Art Search : Use Espacenet or USPTO databases with keywords (e.g., "azetidin-3-yl methanol" AND "2-aminophenyl").
Claim Analysis : Focus on Markush structures covering substituent variations (e.g., halogen, alkyl groups) to avoid infringement .
Advanced Pharmacokinetics
Q. Q10. What in vivo models are appropriate for studying the compound’s blood-brain barrier (BBB) penetration?
Methodological Answer:
Mice Models : Administer via IV (5 mg/kg); collect plasma and brain homogenates at t = 0.5, 1, 2, 4 h.
LC-MS/MS Quantification : Use deuterated internal standards; calculate AUC and brain/plasma ratio.
BBB Score : LogP < 3 and polar surface area < 90 Ų predict favorable penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
